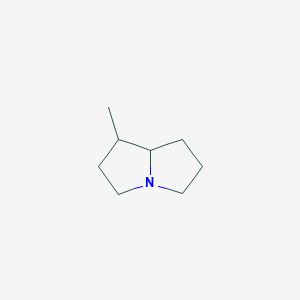

1-Methylhexahydro-1H-pyrrolizine

Description

Properties

CAS No. |

100860-09-1 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |

InChI |

InChI=1S/C8H15N/c1-7-4-6-9-5-2-3-8(7)9/h7-8H,2-6H2,1H3 |

InChI Key |

BFHBAQJJQJPDGF-UHFFFAOYSA-N |

SMILES |

CC1CCN2C1CCC2 |

Canonical SMILES |

CC1CCN2C1CCC2 |

Synonyms |

1H-Pyrrolizine,2,3,5,7a-tetrahydro-7-methyl-(6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Lipophilicity : The benzoyl and methylethyl ester groups in ’s compound likely improve membrane permeability, making it more suitable for pharmacokinetic studies than unmodified pyrrolizidines .

Ring System Modifications

- Fused Ring Systems: The compound 1H-Pyrrolo[2,1,5-cd]pyrrolizine (CAS# 213740-82-0) features a fused pyrrolo-pyrrolizine structure, altering conjugation and steric hindrance. Its SMILES notation (N12C3CC=C1CCC2CC3) suggests a rigid, planar geometry, which may influence binding affinity in receptor studies .

Preparation Methods

Limitations of the Conventional Method

-

High-Temperature Requirements : The initial reaction between γ-butyrolactone and KOCN necessitates temperatures near , leading to energy inefficiency and safety concerns.

-

Low Yield : The overall yield of γ-(N-2-pyrrolidinonyl)butyric acid is approximately 40%, significantly limiting scalability.

-

Instability of Intermediates : The thermal decomposition step produces unstable intermediates, complicating isolation and purification.

Improved Synthesis via 1,7-Dihalo-4-Heptanone and Cyanide

Patent EP0345711B1 outlines a streamlined method for synthesizing pyrrolizine derivatives, which could be adapted for 1-methylhexahydro-1H-pyrrolizine. The process involves reacting 1,7-dihalo-4-heptanone (where halogen = Cl, Br, or I) with a cyanide reagent (e.g., potassium cyanide) and ammonia under mild conditions (). This one-pot reaction forms 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, which serves as a versatile intermediate.

Reaction Mechanism and Conditions

-

Nucleophilic Substitution : The dihaloheptanone reacts with cyanide ions, displacing halogen atoms to form a dicyano intermediate.

-

Cyclization : Ammonia facilitates intramolecular cyclization, forming the pyrrolizine core.

-

Workup : The reaction mixture is basified, extracted with an organic solvent (e.g., dichloromethane), and distilled under reduced pressure to isolate the product.

Advantages Over Conventional Methods

-

Milder Conditions : Reactions occur at ambient to moderately elevated temperatures (), reducing energy consumption and safety risks.

-

Higher Functional Group Tolerance : The use of ammonia as a base minimizes side reactions, improving yield and purity.

-

Scalability : The one-pot design simplifies production, making it economically viable for industrial applications.

Comparative Analysis of Synthetic Routes

| Parameter | Conventional Method (Miyano et al.) | Improved Method (EP0345711B1) |

|---|---|---|

| Temperature Range | ||

| Yield | ~40% | Not specified (presumed higher) |

| Safety Concerns | Explosion risks due to sodium use | Reduced hazards |

| Cost | High (LiAlH required) | Moderate (ammonia as base) |

The improved method addresses critical drawbacks of the conventional approach, particularly in safety and efficiency. However, neither method directly synthesizes this compound. Instead, they produce intermediates that could undergo further functionalization (e.g., methylation) to yield the target compound.

Q & A

Q. What are the standard synthetic routes for 1-Methylhexahydro-1H-pyrrolizine, and how can intermediates be characterized?

Answer: this compound can be synthesized via cyclization of pyrrolidine derivatives or through catalytic hydrogenation of its unsaturated analogs. For example, heterocyclic intermediates (e.g., tetrahydro-1H-pyrrolizine derivatives) are often prepared using coupling reactions with substituted pyrazoles or pyridines, as described in patents for structurally related compounds . Key intermediates should be characterized via:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Based on safety data sheets (SDS) for analogous pyrrolizidine derivatives:

- Personal protective equipment (PPE): Wear chemically resistant gloves (nitrile), lab coats, and safety goggles. Use P95 respirators for particulate protection and OV/AG-P99 filters for vapor exposure .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .

- First aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

- Gas chromatography-mass spectrometry (GC-MS): To verify purity and detect volatile impurities.

- Infrared spectroscopy (IR): Identify functional groups (e.g., C-N stretches at ~1,100 cm⁻¹).

- Thermogravimetric analysis (TGA): Assess thermal stability, though decomposition temperatures for this compound are not explicitly reported .

Advanced Research Questions

Q. How can conformational dynamics of this compound be analyzed experimentally and computationally?

Answer:

- Ring puckering analysis: Apply Cremer-Pople parameters to quantify out-of-plane displacements in the bicyclic structure. For monocyclic analogs, puckering amplitudes (e.g., ) and phase angles () derived from crystallographic data are used to model pseudorotation .

- Molecular dynamics (MD) simulations: Compare with experimental data (e.g., XRD) to validate energy-minimized conformers.

Q. How should researchers address contradictions in synthetic yields or byproduct formation during scale-up?

Answer:

- Design of experiments (DoE): Optimize reaction parameters (temperature, catalyst loading) using factorial designs to identify critical variables.

- Byproduct characterization: Use HPLC-MS to trace impurities. For example, nitration or oxidation byproducts in related heterocycles were resolved via gradient elution .

- Mechanistic studies: Employ isotopic labeling (e.g., deuterated solvents) to probe reaction pathways, as seen in studies of pyrrolo[3,4-c]pyridine derivatives .

Q. What methodologies are suitable for evaluating the compound’s stability under stress conditions (e.g., heat, light)?

Answer:

- Forced degradation studies:

- Kinetic modeling: Use Arrhenius plots to extrapolate shelf-life under ambient conditions.

Q. How can toxicity profiles of this compound be assessed preclinically?

Answer:

Q. How do structural modifications (e.g., substituent addition) impact the compound’s physicochemical properties?

Answer:

- LogP calculations: Use Crippen’s fragmentation method to predict lipophilicity changes. For example, hexahydro-1H-pyrrolizine derivatives have a calculated LogP of ~1.2, which increases with alkyl substituents .

- Solubility profiling: Employ shake-flask method with UV quantification in buffers (pH 1–7.4) to guide salt or prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.